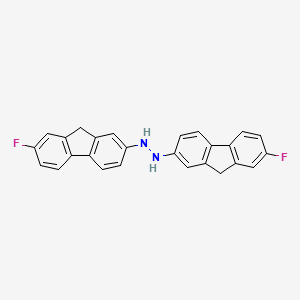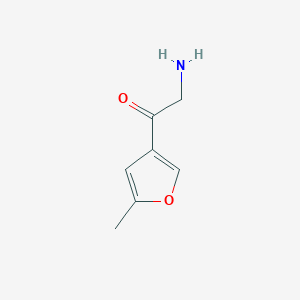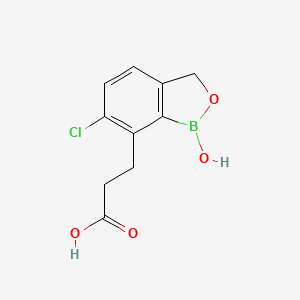
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxaborole core, which is a boron-containing heterocycle, and is substituted with a chloro group and a propanoic acid moiety. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the formation of the benzoxaborole core followed by the introduction of the chloro and propanoic acid substituents. One common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole ring. This intermediate can then be chlorinated using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzoxaborole derivatives.
Applications De Recherche Scientifique
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can form reversible covalent bonds with active site residues.
Industry: Utilized in the development of new materials with unique properties, such as boron-containing polymers.
Mécanisme D'action
The mechanism by which 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid exerts its effects is primarily through the interaction of the boron atom with biological molecules. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
- 2-(Hydroxymethyl)phenylboronic acid cyclic monoester
- 6-Chloro-1-hydroxy-1,3-dihydro-2H-indol-2-one
Uniqueness
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is unique due to the presence of both a chloro group and a propanoic acid moiety, which impart distinct chemical properties and potential biological activities. The combination of these functional groups with the benzoxaborole core makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H10BClO4 |
|---|---|
Poids moléculaire |
240.45 g/mol |
Nom IUPAC |
3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |
Clé InChI |
PIKUXCXGVVNMQJ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




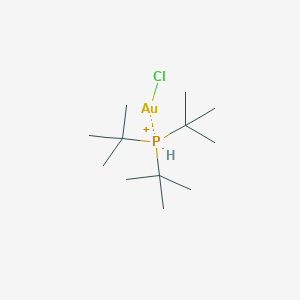
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)

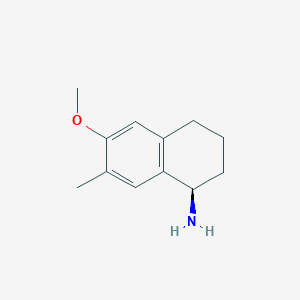


![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
